

PC Biotin-PEG3-NHS ester CAS number and molecular weight

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Compound of Interest

Compound Name: PC Biotin-PEG3-NHS ester

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In-Depth Technical Guide to PC Biotin-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PC Biotin-PEG3-NHS ester**, a versatile photocleavable biotinylation reagent. It is designed to equip researchers, scientists, and drug development professionals with the essential information for its effective application in protein labeling, affinity purification, and the development of antibody-drug conjugates (ADCs).

Core Properties and Specifications

PC Biotin-PEG3-NHS ester is a chemical probe that combines a biotin moiety for high-affinity binding to streptavidin, a photocleavable linker, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines.



Property	Value	Reference(s)
CAS Number	2353409-93-3	[1][2][3][4][5]
Molecular Weight	840.89 g/mol	[3][4]
Molecular Formula	C36H52N6O15S	[1][2][3][5]
Purity	Typically >95%	[2]
Form	Solid	[4]
Solubility	Soluble in organic solvents such as DMSO and DMF	[5]
Storage	Store at -20°C, desiccated and protected from light	[4][5]

Mechanism of Action and Application

The functionality of **PC Biotin-PEG3-NHS ester** is based on two key chemical reactions: the labeling of the target molecule and the subsequent photocleavage for its release.

Labeling Reaction: The NHS ester group reacts with primary amines (-NH₂) present on proteins (e.g., the side chain of lysine residues or the N-terminus) and other biomolecules to form a stable amide bond. This reaction is most efficient at a pH range of 7-9. The integrated PEG3 spacer is hydrophilic and provides increased solubility to the labeled molecule and reduces steric hindrance.

Affinity Purification and Photocleavage: The biotin group on the labeled molecule allows for its capture by streptavidin- or avidin-conjugated solid supports, such as beads or plates. After washing away non-bound components, the captured molecule can be released by exposing the photocleavable linker to near-UV light (e.g., 365 nm). This cleavage is reported to be highly efficient, often exceeding 90%, and allows for the recovery of the target molecule in a label-free and native state.[5]

Experimental Protocols General Protein Biotinylation



This protocol provides a general guideline for the biotinylation of proteins in solution. The optimal conditions may vary depending on the specific protein and experimental goals.

Materials:

- PC Biotin-PEG3-NHS ester
- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Desalting column or dialysis cassette

Procedure:

- Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a
 concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be
 avoided as they will compete with the labeling reaction.
- Prepare Biotinylation Reagent Stock Solution: Immediately before use, dissolve PC Biotin-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
- Biotinylation Reaction: Add a 10- to 50-fold molar excess of the PC Biotin-PEG3-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Removal of Excess Reagent: Remove non-reacted PC Biotin-PEG3-NHS ester using a
 desalting column or by dialysis against an appropriate buffer (e.g., PBS).
- Verification of Biotinylation: The extent of biotinylation can be assessed using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using a streptavidin-HRP conjugate.



Affinity Purification of Biotinylated Proteins

Materials:

- · Biotinylated protein sample
- Streptavidin-agarose beads (or other streptavidin-conjugated support)
- Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., PBS)
- UV lamp (365 nm)

Procedure:

- Prepare Streptavidin Beads: Wash the streptavidin-agarose beads with Binding/Wash Buffer according to the manufacturer's instructions.
- Binding: Incubate the biotinylated protein sample with the prepared streptavidin beads for 1-2 hours at 4°C with gentle rotation.
- Washing: Pellet the beads by centrifugation and wash them 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.
- Photocleavage: Resuspend the beads in Elution Buffer. Expose the bead slurry to a 365 nm UV lamp for 5-30 minutes with intermittent mixing. The optimal exposure time and light intensity should be determined for each specific application.
- Elution: Pellet the beads by centrifugation and collect the supernatant containing the released protein.

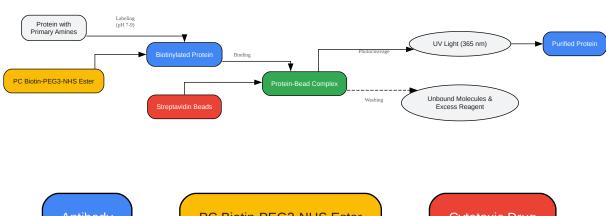
Application in Antibody-Drug Conjugate (ADC) Development

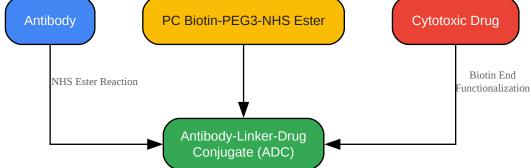
PC Biotin-PEG3-NHS ester can be utilized as a cleavable linker in the synthesis of ADCs. In this context, the NHS ester would react with an antibody, and the biotin end could be



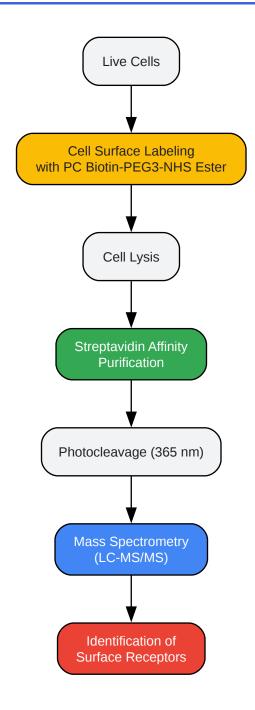
functionalized to attach a cytotoxic drug. The photocleavable nature of the linker offers a mechanism for controlled drug release at a target site upon light activation.

Visualizing Experimental Workflows Protein Biotinylation and Affinity Purification Workflow









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